Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide
Overview
Description
“Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide” is a chemical compound that belongs to the class of pyrazolines having a benzothiazole moiety at N 1 . It exhibits significant fluorescence quenching mostly in the presence of transition metal ions, such as Fe3+, Cu2+, Hg2+, Zn2+, or Ni2+, but also toward Al3+, thus enabling the selective detection of these analytes .
Synthesis Analysis
The synthetic approaches towards these particular pyrazolines are mainly through the [3+2] cyclo-condensation of chalcone analogs with 2-hydrazinobenzothiazole . Other synthetic approaches towards 4,5-dihydro-1H-pyrazoles have been reported .Molecular Structure Analysis
The distinct position of the double bond in the ring relative to the nitrogen atom makes possible the existence of the three different isomers . The most well-represented in literature is the latter, presumably owing to the facile preparation of this particular tautomer of pyrazolines .Chemical Reactions Analysis
These pyrazolines undergo chemical transformation to pyrazoles through oxidation . They are preferably synthesized by the [3+2] cyclo-condensation of alkenes substituted with at least one electron-withdrawing group (EWG) with hydrazines .Physical and Chemical Properties Analysis
The photophysical properties (absorption and emission spectra) along with their applications as fluorescent chemosensors have been summarized .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(pyridin-1-ium-1-ylmethyl)-1,3-benzothiazole;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N2S.HI/c1-4-8-15(9-5-1)10-13-14-11-6-2-3-7-12(11)16-13;/h1-9H,10H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQNLNPDXJHHM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3S2.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539319 | |
Record name | 1-[(1,3-Benzothiazol-2-yl)methyl]pyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80352-43-8 | |
Record name | Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80352-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(1,3-Benzothiazol-2-yl)methyl]pyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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